(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol
Overview
Description
(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolidine ring, and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine and morpholine rings, followed by the introduction of the phenylprop-2-enyl group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This often involves the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of Phenylprop-2-enyl Group: This step may involve the use of a Wittig reaction or other alkylation methods to introduce the phenylprop-2-enyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dimethylheptane: A structurally similar compound with different functional groups.
(2R,3S,4S)-leucoanthocyanidin: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its combination of a morpholine ring, a pyrrolidine ring, and a phenylprop-2-enyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15(11-16-5-3-2-4-6-16)12-19-13-17(18(21)14-19)20-7-9-22-10-8-20/h2-6,11,17-18,21H,7-10,12-14H2,1H3/b15-11+/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBRHZVHGGEGRL-JSGPFIJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CC(C(C2)O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2C[C@@H]([C@H](C2)O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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